

Comparative Bioassay Validation of Ethyl 3-amino-1H-indole-2-carboxylate Derivatives

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Compound of Interest

Compound Name: *Ethyl 3-amino-1H-indole-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives of **Ethyl 3-amino-1H-indole-2-carboxylate** demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the bioassay results for this class of compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Comparative Analysis of Biological Activities

The biological activity of **Ethyl 3-amino-1H-indole-2-carboxylate** derivatives is significantly influenced by the nature and position of substituents on the indole ring. The following tables summarize the quantitative bioassay data for various analogs, offering a comparative perspective on their therapeutic potential.

Anticancer Activity

Derivatives of indole-2-carboxylate have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)	Citation
Indole-2-carboxamide derivative 4	Human Protein Kinase CK2	14.6	-	-	[1]
Thiazolyl-indole-2-carboxamide 6i	MCF-7 (Breast Cancer)	6.10 ± 0.4	Doxorubicin	4.17–5.57	[2]
Thiazolyl-indole-2-carboxamide 6v	MCF-7 (Breast Cancer)	6.49 ± 0.3	Doxorubicin	4.17–5.57	[2]
Indole-2-carboxamide 5e	CDK2	0.013	Dinaciclib	0.020	[3]
Indole-2-carboxamide 5h	CDK2	0.011	Dinaciclib	0.020	[3]
Indole-2-carboxamide 5d	EGFR	0.089 ± 0.006	Erlotinib	0.080 ± 0.005	[3]
Indole-2-carboxamide 5e	EGFR	0.093 ± 0.008	Erlotinib	0.080 ± 0.005	[3]
3-Alkenyl-oxindole 15c	HCT-116 (Colon Cancer)	0.00034	-	-	[4]
3-Alkenyl-oxindole 15c	DU 145 (Prostate Cancer)	0.00106	-	-	[4]

3-Alkenyl- oxindole 15c	MCF-7 (Breast Cancer)	0.00439	-	-	[4]
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Antimicrobial Activity

The antimicrobial potential of indole derivatives is another area of significant research interest. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ID	Microorganism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)	Citation
Indole-3-carboxamido-polyamine 13b	S. aureus	-	-	-	[5]
Indole-3-carboxamido-polyamine 13f	S. aureus	-	-	-	[5]
Indole derivative 3O	K. pneumoniae (clinical isolates)	4 - 8	Colistin	-	[6]
Indole derivative 3P	K. pneumoniae (clinical isolates)	4 - 8	Colistin	-	[6]
Indole derivative 4O	K. pneumoniae (clinical isolates)	4 - 8	Colistin	-	[6]
Indole derivative 4P	K. pneumoniae (clinical isolates)	4 - 8	Colistin	-	[6]
N-(1-adamantyl)-indole-2-carboxamide (3)	M. tuberculosis H37Rv	0.68 µM	Isoniazid	-	[7]
N-rimantadine-	M. tuberculosis	0.88 µM	Ethambutol	-	[7]

4,6-
dimethylindol
e-2-
carboxamide
(4)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are representative protocols for key experiments cited in the evaluation of indole compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

- Reaction Setup: Prepare a reaction mixture containing the kinase, a substrate (often a peptide or protein), ATP, and a buffer.
- Compound Addition: Add the test compound at various concentrations to the reaction mixture.
- Incubation: Incubate the mixture to allow the kinase to phosphorylate the substrate.
- Detection: Use a detection method to quantify the amount of phosphorylated substrate. Common methods include radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
- Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

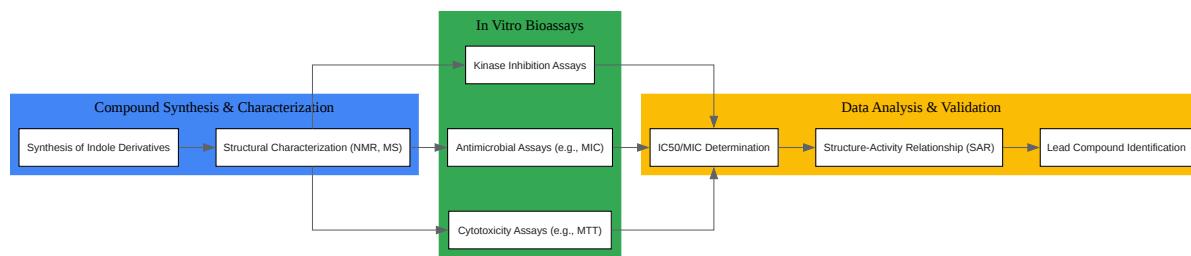
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
- Serial Dilution: Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the standardized microbial suspension.
- Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

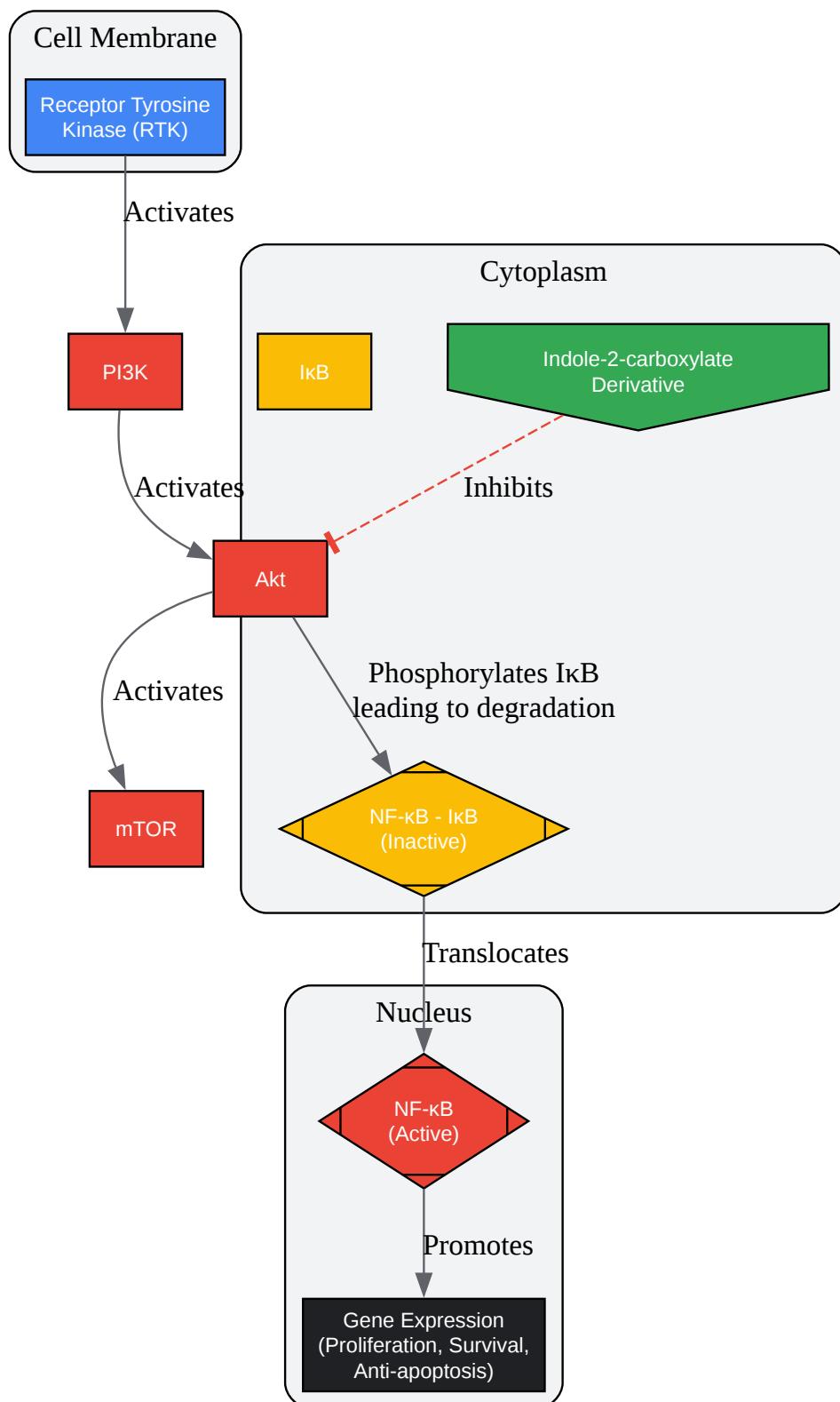
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the validation process.



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Caption: General workflow for the validation of bioassay results of synthesized compounds.

Many indole-2-carboxamide derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.^[8] One such critical pathway is the Akt/mTOR/NF-κB signaling cascade.^[8]

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Caption: Inhibition of the Akt/mTOR/NF- κ B signaling pathway by indole-2-carboxylate derivatives.

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